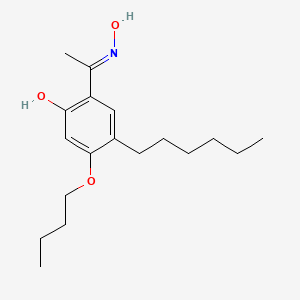

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime

Description

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-31-7) is a hydroxyacetophenone-derived oxime characterized by a butoxy group at the 4-position, a hexyl chain at the 5-position, and a hydroxyl group at the 2-position of the phenyl ring. This compound is part of a broader class of oxime-functionalized aromatic ketones, which are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications . The oxime group (–N–OH) enables chelation with transition metals, while the bulky alkyl substituents influence solubility and steric effects.

Properties

CAS No. |

101002-18-0 |

|---|---|

Molecular Formula |

C18H29NO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |

InChI |

InChI=1S/C18H29NO3/c1-4-6-8-9-10-15-12-16(14(3)19-21)17(20)13-18(15)22-11-7-5-2/h12-13,20-21H,4-11H2,1-3H3/b19-14+ |

InChI Key |

AHALITSFNLXVMY-XMHGGMMESA-N |

Isomeric SMILES |

CCCCCCC1=CC(=C(C=C1OCCCC)O)/C(=N/O)/C |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1OCCCC)O)C(=NO)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The conventional approach involves reacting the ketone precursor, 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone, with hydroxylamine hydrochloride (NH₂OH·HCl) or sulfate in aqueous alkaline media. The base (e.g., NaOH) liberates free hydroxylamine, which nucleophilically attacks the carbonyl carbon, forming the oxime via a condensation mechanism.

Optimization Challenges

-

pH Sensitivity : The reaction rate peaks near neutral pH (6–8), as extremes promote hydroxylamine decomposition or ketone hydrolysis.

-

Solvent Systems : Due to the compound’s hydrophobic alkyl chains, mixed solvents like methanol-water (3:1) enhance solubility. However, higher methanol concentrations risk esterification of the phenolic –OH group.

-

Yield Limitations : Pilot studies report yields of 65–75%, with by-products including unreacted ketone and over-oxidized nitriles.

Catalytic Ammoximation Strategy

Titanium-Silicalite Catalysts

Adapted from the synthesis of 4-hydroxyacetophenone oxime, this method employs titanium-containing molecular sieves (e.g., TS-1, Ti-Al-Beta) to catalyze the reaction between the ketone, ammonia, and hydrogen peroxide. The mechanism proceeds via in situ hydroxylamine generation, followed by oximation:

Reaction Conditions and Efficiency

Table 1: Comparative Analysis of Ammoximation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics without catalyst degradation |

| NH₃:H₂O₂ Ratio | 10:1 | Neutralizes H⁺, stabilizes hydroxylamine |

| Catalyst Loading | 5–10 wt% | Higher loadings risk pore blockage |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Substrate Synthesis: 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone

Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation of 4-butoxy-5-hexylphenol with acetyl chloride. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, but competing alkoxy group cleavage necessitates low temperatures (0–5°C).

Purification Challenges

Chromatographic separation is required to remove regioisomers, as the hexyl group’s steric bulk directs acylation predominantly to the para position relative to the hydroxyl group.

Challenges in Oxime Formation

Chemical Reactions Analysis

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the chemical formula and a molecular weight of approximately 307.43 g/mol. It is synthesized through the condensation reaction of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine under acidic or basic conditions. The presence of the hydroxy group contributes significantly to its biological activities, enhancing its potential as a therapeutic agent.

Biological Activities

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime exhibits several biological activities:

- Antioxidant Properties : The hydroxy group in its structure is known to scavenge free radicals, making it a candidate for antioxidant applications. Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic uses in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that oxime derivatives can possess antimicrobial properties, indicating potential applications in pharmaceuticals for treating infections.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with biological molecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance:

- Drug Development : The compound's ability to bind to specific receptors or enzymes suggests it could be developed into a drug candidate targeting various diseases, including cancer and infections.

Applications in Materials Science

In materials science, oxime derivatives have been explored for their roles as photoinitiators in radical photopolymerization processes. This application is particularly relevant in the development of photoresists used in microelectronics and nanotechnology:

- Photoinitiators : Compounds like this compound can serve as effective photoinitiators due to their stability under thermal conditions and ability to absorb light across a wide range of the electromagnetic spectrum. This makes them suitable for applications in chemically amplified photoresists .

Environmental Applications

The compound's structural properties also lend themselves to environmental applications:

- Pollutant Degradation : Some studies have indicated that oxime derivatives can be used in the degradation of pollutants through advanced oxidation processes, contributing to environmental remediation efforts.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s hydroxyphenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ in alkyl chain length, substituent positions, and functional groups, leading to variations in melting points, solubility, and reactivity:

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., hexyl, heptyl) increase lipophilicity but reduce aqueous solubility. For example, the heptyl-substituted analog in has a lower melting point (46–47°C) compared to the 2-heptyl derivative (61–62°C), likely due to packing efficiency differences.

- Substituent Position : The 2-hydroxyl group in the target compound facilitates intramolecular hydrogen bonding with the oxime group, stabilizing the molecule. In contrast, 2,6-dihydroxyl analogs () exhibit stronger intermolecular H-bonding networks.

Biological Activity

1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a synthetic compound with the chemical formula C18H29NO3 and a molecular weight of approximately 307.43 g/mol. This compound features a unique structure that includes a butoxy group, a hexyl chain, and a hydroxyphenyl moiety, categorizing it as an oxime formed from the reaction of an aldehyde or ketone with hydroxylamine. Its structural characteristics suggest potential biological activities, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the condensation reaction of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine under acidic or basic conditions. This reaction facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, leading to the formation of the oxime derivative. The compound's ability to participate in various substitution reactions due to its reactive functional groups enhances its potential for generating derivatives with diverse biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. The presence of the hydroxy group is crucial for scavenging free radicals and modulating inflammatory pathways, which can contribute to reducing oxidative stress in biological systems.

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Oxime derivatives, including this compound, have been reported to possess antimicrobial properties. This activity is essential for pharmaceutical applications, particularly in developing new antimicrobial agents against resistant strains of bacteria.

The biological activity of this compound can be attributed to its interactions with various biological molecules such as proteins and nucleic acids. These interactions are vital for understanding its mechanism of action and potential therapeutic effects. Preliminary studies indicate that it may bind to specific receptors or enzymes, influencing their activity and leading to observable biological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both hydrophobic (butoxy and hexyl groups) and hydrophilic (hydroxy group) characteristics. This structural diversity may enhance its biological activity compared to simpler oximes lacking such features.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-butoxyphenyl)-1-decanone oxime | C19H31NO3 | Longer alkyl chain enhances lipophilicity |

| 1-(4-butoxybenzoyl)-oxime | C16H19NO3 | Contains a benzoyl group instead of an ethanone |

| 1-(4-methylphenyl)-ethanone oxime | C11H15NO | Lacks long aliphatic chains, potentially different solubility |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Activity : A study evaluated various phenolic compounds for their anticancer properties, reporting that structurally similar compounds exhibited significant antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Research on acetylcholinesterase (AChE) inhibitors has shown that certain phenolic compounds can inhibit AChE effectively, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .

- Biofilm Suppression : Some derivatives have demonstrated the ability to suppress bacterial biofilm formation, indicating their potential use in preventing infections associated with biofilms .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, and what reaction conditions ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting the parent ketone with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium acetate) at 60–80°C for 6–12 hours yields the oxime. Purification via recrystallization (ethanol/water) removes unreacted reagents . Critical parameters include pH control (7–8) to avoid side reactions and stoichiometric excess of hydroxylamine (1.2–1.5 equiv) to drive the reaction to completion.

Q. How can the crystal structure of this oxime derivative be determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DCM/hexane mixtures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement due to their robustness in handling hydrogen bonding networks and disordered solvent molecules . Key metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and validation using tools like PLATON.

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data arising from oxime isomerism (E/Z) or tautomeric forms?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–80°C) can identify isomerization barriers. For E/Z oxime regrouping, NOESY or ROESY experiments detect spatial proximity between protons, while deuterium exchange experiments monitor hydrogen bonding (e.g., O–H⋯N interactions in Z-isomers) . Computational methods (DFT) predict relative stability of isomers and align with experimental data.

Q. How can the biological activity of this oxime be evaluated, particularly its antimicrobial or anticonvulsant potential?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains, with serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Oxime ether derivatives often show enhanced activity compared to esters due to improved lipophilicity .

- Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models. Dose-response studies (10–100 mg/kg) assess seizure suppression. Structural analogs with triazole or imidazole substituents exhibit higher potency, likely via GABAergic modulation .

Q. What computational approaches predict the compound’s electronic properties and ligand-receptor interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450 or bacterial enzymes). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding patterns .

- DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-311+G(d,p) level. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) correlates with reactivity, while electrostatic potential maps predict nucleophilic/electrophilic sites .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in thermal stability data (e.g., decomposition points) across studies?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres identify decomposition pathways. Conflicting data may arise from impurities or polymorphic forms. PXRD confirms crystallinity, while accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and degradation products .

Q. What analytical techniques validate hydrogen bonding and tautomerism in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.